2-Methoxyethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
This compound is a brominated benzofuran derivative with a methoxyethyl ester group at position 3, a methyl substituent at position 2, and a 3-nitrophenylmethoxy group at position 3. Its molecular formula is C₂₂H₂₁BrNO₇, with a molecular weight of 508.31 g/mol (calculated from and ). The methoxyethyl ester may improve solubility compared to simpler esters like methyl or ethyl .
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO7/c1-12-19(20(23)27-7-6-26-2)15-9-18(16(21)10-17(15)29-12)28-11-13-4-3-5-14(8-13)22(24)25/h3-5,8-10H,6-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYACLMLCCTOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Ester Group Variations: The target compound’s methoxyethyl ester (vs. methyl or ethyl esters in others) likely enhances hydrophilicity, improving solubility for in vivo applications .
Substituent Effects on Bioactivity :
- The 3-nitrophenylmethoxy group in the target compound provides strong electron-withdrawing effects, which may stabilize the molecule or influence binding to biological targets (e.g., enzymes or receptors) .
- Analogues with 4-nitrophenyl () or 2-bromophenyl groups () exhibit distinct electronic environments, altering reactivity and interaction profiles .
Bromination and Antimicrobial Activity: Brominated benzofurans (e.g., ) show cytotoxic and antifungal activity. However, bromination at position 6 in the target compound may reduce cytotoxicity compared to non-brominated precursors, as noted in .
Phenyl substituents at position 2 () may enhance π-π stacking interactions in biological systems, whereas the target’s methyl group prioritizes metabolic stability .
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